Antibacterial agent 182
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 182 involves the design and creation of thiazolyl-halogenated pyrroles or pyrazoles. . The reaction conditions typically involve the use of brominating agents and thiazole precursors under controlled temperatures and solvent conditions to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the bromination and thiazole introduction steps, ensuring consistent quality control, and employing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 182 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its antibacterial activity.
Substitution: Halogenated derivatives of this compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antibacterial properties.
Scientific Research Applications
Antibacterial agent 182 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of thiazolyl-halogenated pyrroles and pyrazoles.
Biology: The compound is used to investigate the mechanisms of biofilm inhibition and antibacterial activity against resistant bacterial strains.
Medicine: this compound is explored for its potential use in developing new antibacterial therapies, particularly for infections caused by drug-resistant bacteria.
Mechanism of Action
The mechanism of action of antibacterial agent 182 involves its interaction with bacterial cell membranes and inhibition of biofilm formation. The compound disrupts the integrity of bacterial membranes, leading to cell lysis and death. Additionally, it interferes with the signaling pathways involved in biofilm formation, preventing the establishment and growth of bacterial biofilms .
Comparison with Similar Compounds
Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Daptomycin: A lipopeptide antibiotic effective against Gram-positive bacteria.
Linezolid: An oxazolidinone antibiotic used for treating infections caused by resistant Gram-positive bacteria.
Comparison: Antibacterial agent 182 is unique in its dual action of disrupting bacterial membranes and inhibiting biofilm formation, which is not a common feature among the similar compounds listed above. This dual mechanism enhances its effectiveness against resistant bacterial strains and biofilm-associated infections .
Properties
Molecular Formula |
C14H5Br4F3N2OS |
---|---|
Molecular Weight |
625.9 g/mol |
IUPAC Name |
2-bromo-6-[2-(3,4,5-tribromo-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H5Br4F3N2OS/c15-6-2-4(14(19,20)21)1-5(11(6)24)7-3-25-13(22-7)10-8(16)9(17)12(18)23-10/h1-3,23-24H |
InChI Key |
YPKDZQSLRWNKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CSC(=N2)C3=C(C(=C(N3)Br)Br)Br)O)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.